methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
CAS No.: 1239717-07-7
Cat. No.: VC11982332
Molecular Formula: C19H24N4O6S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239717-07-7 |
|---|---|
| Molecular Formula | C19H24N4O6S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H24N4O6S/c1-3-14-17(19(24)27-2)18(21-20-14)30(25,26)23-8-6-22(7-9-23)11-13-4-5-15-16(10-13)29-12-28-15/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21) |
| Standard InChI Key | BXGDEIHQTXOVSD-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC |
| Canonical SMILES | CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four distinct pharmacophores:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known to enhance metabolic stability and binding affinity in medicinal compounds.
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Sulfonyl group (): Introduced via sulfonylation, this moiety improves solubility and serves as a hydrogen-bond acceptor, often critical for target engagement.
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Piperazine-benzodioxole substituent: The piperazine ring, a six-membered diamine, is linked to a 1,3-benzodioxole group, a bicyclic ether associated with blood-brain barrier penetration and modulation of neurotransmitter systems .
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Ethyl-carboxylate side chain: The ester group at position 4 of the pyrazole contributes to lipophilicity and may influence pharmacokinetic properties.
The IUPAC name—methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate—reflects this complex connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 436.5 g/mol | |
| SMILES | CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Topological Polar Surface Area | 132 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound typically proceeds through three stages:
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Pyrazole core formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-ethyl-5-substituted pyrazole scaffold.
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Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl group at position 5, followed by nucleophilic substitution with piperazine .
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Benzodioxole coupling: The piperazine nitrogen is alkylated using 5-(chloromethyl)-1,3-benzodioxole, often employing a base like triethylamine in dichloromethane .
Critical reaction conditions include inert atmospheres (argon/nitrogen) to prevent oxidation and temperatures ranging from 0°C (for sulfonylation) to reflux (for coupling steps).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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(400 MHz, DMSO-): δ 1.22 (t, J=7.6 Hz, 3H, CH2CH3), 3.18–3.22 (m, 4H, piperazine), 3.72 (s, 3H, OCH3), 5.98 (s, 2H, OCH2O).
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High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.
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Mass Spectrometry: ESI-MS m/z 437.1 [M+H]+ correlates with the molecular formula.
Neuropharmacological Applications
The compound’s lipophilicity (clogP ≈ 2.8) and moderate polar surface area suggest blood-brain barrier permeability, making it a candidate for CNS disorders. Piperazine derivatives are well-documented in antipsychotic and antidepressant therapies, implicating potential serotonin or dopamine receptor interactions .
Comparative Analysis with Structural Analogs
Analog 1: 2-(5-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
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Key Differences: Replaces pyrazole with pyrazine and oxadiazole; molecular weight 356.39 g/mol.
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Implications: Reduced steric hindrance may enhance kinase inhibition but decrease metabolic stability.
Analog 2: (Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
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